molecular formula C24H28N2O3 B606829 Deutivacaftor CAS No. 1413431-07-8

Deutivacaftor

Cat. No. B606829
CAS RN: 1413431-07-8
M. Wt: 401.5 g/mol
InChI Key: PURKAOJPTOLRMP-ASMGOKTBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deutivacaftor is part of a novel triple-combination therapy developed by Vertex Pharmaceuticals for the treatment of CF. The complete formulation includes three components: vanzacaftor, tezacaftor, and this compound. These compounds target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is dysfunctional in CF patients due to genetic mutations .

Scientific Research Applications

Deutivacaftor’s applications extend beyond CF treatment:

    Medicine: In clinical trials, the vanza triple-combination therapy (including this compound) demonstrated non-inferiority to the approved Trikafta therapy in terms of improving lung function (measured by ppFEV1) and reducing sweat chloride levels.

    Industry: Vertex Pharmaceuticals has sought regulatory approval for vanza triple-combination therapy in the United States, European Union, and Canada. If approved, it could significantly impact the management of CF.

Mechanism of Action

Deutivacaftor’s mechanism involves enhancing CFTR protein function. By increasing the channel opening probability, it improves the flow of salt and water across cell membranes. This effect contributes to better lung function and reduced symptoms in CF patients.

Future Directions

Deutivacaftor is currently being tested in combination with two correctors, vanzacaftor and tezacaftor, to form a new triple-combination modulator therapy . Vertex Pharmaceuticals plans to initiate a Phase 3 development program for the new once-daily investigational triple combination of VX-121/tezacaftor/VX-561 (this compound) in the second half of 2021 .

Preparation Methods

Deutivacaftor is synthesized through a combination of chemical reactions. Here are the key steps involved:

    Vanzacaftor and Tezacaftor: These two components are designed to enhance CFTR protein processing and transport, thereby increasing the quantity of functional CFTR proteins on the cell surface. They correct the reduced CFTR protein levels caused by CFTR gene mutations.

    This compound: As an enhancer, this compound aims to improve the channel opening probability of CFTR proteins delivered to the cell surface.

Chemical Reactions Analysis

Deutivacaftor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each step of the synthesis process. Unfortunately, detailed reaction pathways and conditions are proprietary information held by Vertex Pharmaceuticals.

Comparison with Similar Compounds

While Trikafta (elexacaftor/tezacaftor/ivacaftor) remains the gold standard, vanza triple-combination therapy stands out due to its unique composition, including deutivacaftor. Other similar compounds are currently under investigation, but none have achieved the same level of clinical success .

properties

IUPAC Name

N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-ASMGOKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1413431-07-8
Record name Deutivacaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deutivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEUTIVACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.